beta-D-Glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI)
Description
Introduction
Overview of Beta-D-Glucopyranuronic Acid Derivatives
Beta-D-glucopyranuronic acid derivatives are a class of organic compounds characterized by a glucose backbone oxidized at the sixth carbon to form a carboxylic acid group. These derivatives are critical in biological systems for their role in detoxification processes, where they conjugate with hydrophobic molecules (e.g., drugs, toxins, or endogenous metabolites) to enhance water solubility and facilitate excretion. For example, salicylacyl glucuronide, a well-studied derivative, is a metabolite of acetylsalicylic acid formed via hepatic UDP-glucuronosyltransferase activity.
Structurally, these compounds belong to the glucuronic acid derivatives subclass, which includes diverse molecules such as proteoglycans (e.g., heparin, chondroitin sulfate) and xenobiotic conjugates. The carboxylic acid group at the C6 position enables conjugation reactions, while the pyranose ring provides stereochemical specificity for enzymatic recognition.
Nomenclature and Structural Definition of the Target Compound
The compound "beta-D-glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI)" is defined by its IUPAC name, which systematically describes its structure:
- Core structure : Beta-D-glucopyranuronic acid (oxidized glucose with a carboxylic acid at C6).
- Substituent : A carbamate group (-O-CO-NH-) linked to a methylated 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl moiety.
Table 1: Key Structural and Chemical Properties
The beta configuration of the glucopyranuronic acid ensures enzymatic compatibility with UDP-glucuronosyltransferases, while the cis arrangement of the tetralin group influences molecular interactions.
Historical Context and Discovery
The study of glucuronic acid derivatives began in the early 20th century, driven by efforts to understand detoxification mechanisms. Glucuronic acid itself was first isolated from urine and later chemically synthesized in 1950 by Ishidate and Okada, enabling mass production for pharmaceutical research. The discovery of its role in conjugating xenobiotics (e.g., bilirubin, steroids) marked a milestone in biochemistry.
The specific derivative discussed here likely emerged from mid-to-late 20th-century efforts to optimize drug metabolism. By appending carbamate-linked aromatic groups to glucuronic acid, researchers aimed to enhance drug solubility or target-specific enzymatic pathways. While the exact synthesis timeline for this compound is not documented, its structural features align with methodologies developed for sertraline carbamoyl-O-glucuronide and similar derivatives.
Relevance in Contemporary Chemical Research
In modern research, beta-D-glucopyranuronic acid derivatives are pivotal in two domains:
- Drug Development : Conjugation with glucuronic acid remains a primary strategy for improving pharmacokinetics. For instance, the carbamate linkage in this compound may serve as a prodrug mechanism, releasing active agents upon enzymatic cleavage.
- Glycobiology : The tetralin and dichlorophenyl groups introduce steric and electronic effects that could modulate interactions with proteoglycans or cell-surface receptors.
Emerging applications include fluorescent probes (e.g., 4-methylumbelliferyl-β-D-glucuronide for detecting bacterial enzymes) and targeted therapies leveraging glucuronide-specific transporters. This compound’s unique structure positions it as a candidate for studying substrate specificity in glucuronidation pathways.
Properties
Molecular Formula |
C24H25Cl2NO8 |
|---|---|
Molecular Weight |
526.4 g/mol |
IUPAC Name |
(3S,4S,5S,6S)-6-[[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-methylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H25Cl2NO8/c1-27(24(33)35-23-20(30)18(28)19(29)21(34-23)22(31)32)17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(25)16(26)10-11/h2-6,8,10,12,17-21,23,28-30H,7,9H2,1H3,(H,31,32)/t12-,17-,18-,19-,20-,21?,23-/m0/s1 |
InChI Key |
IFPBIAXQORQOIY-YCLZVOKTSA-N |
Isomeric SMILES |
CN([C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)O[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O |
Canonical SMILES |
CN(C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Core Glucuronic Acid Preparation
The synthesis begins with the preparation of β-D-glucuronic acid derivatives. Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate is a common intermediate, synthesized via methanolysis of D-glucuronolactone followed by acetylation (Fig. 1). Key steps include:
- Methanolysis : D-Glucuronolactone (5.0 g, 28 mmol) is dissolved in methanolic NaOH (0.02 equiv) at 0°C, stirred for 30 min, and concentrated to yield a pale yellow foam.
- Acetylation : The foam is treated with acetic anhydride (Ac₂O) and sodium acetate (NaOAc) at 90°C, achieving 32% yield over two steps.
Table 1: Reaction Conditions for Glucuronic Acid Intermediate
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Methanolysis | NaOH, MeOH | 0°C | 85 |
| Acetylation | Ac₂O, NaOAc | 90°C | 38 |
Carbamate Linkage Formation
The carbamate group is introduced via reaction of the glucuronic acid intermediate with 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenylmethyl isocyanate. This step requires anhydrous conditions to avoid hydrolysis.
- Coupling Reaction : The glucuronic acid hydroxyl group is activated using trichloroacetonitrile and NaH in dichloromethane (DCM), followed by addition of the isocyanate derivative.
- Deprotection : Acetyl groups are removed using barium hydroxide (Ba(OH)₂) in methanol, yielding the free glucuronic acid-carbamate conjugate.
Table 2: Optimization of Carbamate Coupling
| Activator | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Trichloroacetonitrile | DCM | 12 | 45 |
| CDIa | THF | 6 | 52 |
| Phosgene | Toluene | 8 | 38 |
aCarbonyldiimidazole
Enzymatic Glucuronidation
UDP-Glucuronosyltransferase (UGT)-Mediated Synthesis
Recombinant human UGT isoforms (e.g., UGT1A9, UGT2B7) catalyze the transfer of glucuronic acid to the carbamate-bearing aglycone.
- Incubation Conditions : Liver microsomes (human/rat) are incubated with UDP-glucuronic acid (5 mM), MgCl₂ (5 mM), and the aglycone (1 mM) at 37°C for 24 h.
- Product Isolation : Glucuronides are purified via solid-phase extraction (C18 columns) and HPLC (ACN/H₂O gradient).
Table 3: UGT Isoform Selectivity
| UGT Isoform | Relative Activity (%) |
|---|---|
| UGT1A9 | 100 |
| UGT2B7 | 78 |
| UGT1A7 | 45 |
Challenges in Enzymatic Synthesis
- Regioselectivity : Competing N- and O-glucuronidation occurs, requiring chromatographic separation.
- Scale Limitations : Enzymatic yields rarely exceed 30%, necessitating optimized co-factor recycling systems.
Analytical Characterization
Structural Confirmation
Purity Assessment
- HPLC Methods :
Table 4: Comparative Analytical Data
| Method | Detection Limit (ng/mL) | Precision (% RSD) |
|---|---|---|
| HPLC-UV | 50 | 2.1 |
| LC-MS/MS | 0.5 | 5.8 |
Industrial-Scale Production Considerations
Process Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the glucuronic acid moiety.
Reduction: Reduction reactions can occur at the carboxylic acid group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing groups like chlorine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, beta-D-Glucopyranuronic acid derivatives are studied for their role in metabolic pathways. They are involved in the detoxification processes in the liver, where glucuronic acid conjugates with toxins to form more water-soluble compounds for excretion .
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory and antioxidant properties, which could be beneficial in treating various diseases .
Industry
In the industrial sector, beta-D-Glucopyranuronic acid derivatives are used in the production of biodegradable polymers and as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of beta-D-Glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes like hyaluronate lyase and chondroitinase-AC, which are involved in the degradation of glycosaminoglycans . These interactions play a crucial role in various biological processes, including cellular signaling and detoxification.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related glucuronides, emphasizing substituent chemistry, biological roles, and physicochemical properties.
Structural and Functional Classification
Key Comparative Insights
Linkage Chemistry
- Carbamate vs. Ester: The carbamate linkage in the target compound is more hydrolytically stable than the ester bonds in compounds like (S)-benoxaprofen glucuronide . This stability may prolong systemic exposure or alter renal clearance kinetics.
- Ester vs.
Substituent Effects
- Molecular Weight : Higher molecular weights (e.g., 844.98 in the saponin glucuronide) correlate with reduced renal clearance and increased hepatic metabolism .
Analytical Characterization
- MS/MS Spectra : Beta-D-glucopyranuronic acid derivatives exhibit characteristic fragmentation patterns. For example, the target compound’s carbamate linkage may produce unique ions compared to ester-linked analogs (e.g., m/z 194.1 for the glucuronic acid core) .
- Solubility: The flavonoid glucuronide (CAS 60092-34-4) is soluble in organic solvents like DMSO, whereas the target compound’s solubility profile is likely influenced by its dichlorophenyl group .
Biological Activity
Beta-D-glucopyranuronic acid, specifically the compound beta-D-glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI), is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C19H17Cl3N2O7. It contains multiple functional groups that contribute to its biological properties. The presence of chlorophenyl and naphthalenyl moieties suggests potential interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has indicated several areas of interest:
Antimicrobial Activity
Studies show that derivatives of glucopyranuronic acid exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds were reported as low as 6.3 µg/mL against Staphylococcus aureus and Escherichia coli .
Cytotoxic Activity
Cytotoxicity assays reveal that this compound exhibits varying degrees of cytotoxic effects on different cell lines. For example, certain derivatives have shown cytotoxicity values (LC50) below 1000 µg/mL against Artemia salina larvae, indicating potential for further development as anticancer agents .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antimicrobial Efficacy : A study comparing various derivatives found that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. Specifically, a fluorinated derivative showed increased potency against Pseudomonas aeruginosa and Candida albicans .
- Cytotoxicity in Cancer Research : In vitro studies have shown that certain glucopyranuronic acid derivatives induce apoptosis in cancer cell lines at concentrations significantly lower than those required for non-target cells. This selectivity is crucial for developing targeted cancer therapies .
Data Tables
| Compound | MIC (µg/mL) | Activity Type | Reference |
|---|---|---|---|
| Compound A | 6.3 | Antimicrobial | |
| Compound B | 25 | Cytotoxic | |
| Compound C | 50 | Cytotoxic |
The mechanisms underlying the biological activities of beta-D-glucopyranuronic acid derivatives are multifaceted:
- Antimicrobial Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
- Cytotoxic Mechanism : The cytotoxic effects are likely mediated through the induction of oxidative stress and apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
